molecular formula C8H9IN2O3S B14846904 5-Cyclopropoxy-6-iodopyridine-2-sulfonamide

5-Cyclopropoxy-6-iodopyridine-2-sulfonamide

Cat. No.: B14846904
M. Wt: 340.14 g/mol
InChI Key: SRUMLWZHYRDEMZ-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-iodopyridine-2-sulfonamide is a chemical compound with the molecular formula C8H9IN2O3S and a molecular weight of 340.14 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a sulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-iodopyridine-2-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Cyclopropylation: Introduction of the cyclopropoxy group to the pyridine ring.

    Iodination: Introduction of the iodine atom at the 6-position of the pyridine ring.

    Sulfonamidation: Introduction of the sulfonamide group at the 2-position of the pyridine ring.

The reaction conditions for each step may vary, but they generally involve the use of appropriate reagents and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-iodopyridine-2-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can yield biaryl compounds.

Scientific Research Applications

5-Cyclopropoxy-6-iodopyridine-2-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-iodopyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes in cells, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds with a sulfonamide group, such as sulfanilamide and sulfamethoxazole.

    Iodopyridines: Compounds with an iodine atom attached to a pyridine ring, such as 2-iodopyridine and 4-iodopyridine.

    Cyclopropoxy Compounds: Compounds with a cyclopropoxy group, such as cyclopropyl methoxybenzene.

Uniqueness

5-Cyclopropoxy-6-iodopyridine-2-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H9IN2O3S

Molecular Weight

340.14 g/mol

IUPAC Name

5-cyclopropyloxy-6-iodopyridine-2-sulfonamide

InChI

InChI=1S/C8H9IN2O3S/c9-8-6(14-5-1-2-5)3-4-7(11-8)15(10,12)13/h3-5H,1-2H2,(H2,10,12,13)

InChI Key

SRUMLWZHYRDEMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)S(=O)(=O)N)I

Origin of Product

United States

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